molecular formula C18H20N2O5S2 B2533393 4-[cyclopropyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide CAS No. 923369-29-3

4-[cyclopropyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide

Cat. No.: B2533393
CAS No.: 923369-29-3
M. Wt: 408.49
InChI Key: ZNPPPXNWUQRCIW-UHFFFAOYSA-N
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Description

4-[cyclopropyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyl group, a sulfamoyl group, and a methanesulfonylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclopropyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the cyclopropyl group, followed by the introduction of the sulfamoyl and methanesulfonylphenyl groups. Common reagents used in these reactions include cyclopropane, sulfonyl chlorides, and amines. The reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential to monitor the progress of the reactions and ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[cyclopropyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-[cyclopropyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.

    Biology: Researchers investigate the compound’s biological activity, including its potential as an enzyme inhibitor or receptor modulator.

    Medicine: The compound is explored for its therapeutic potential, particularly in the development of new drugs for treating diseases such as cancer and inflammation.

    Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[cyclopropyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-[cyclopropyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide: shares structural similarities with other sulfonamide and benzamide derivatives.

    N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: is another compound with a cyclopropyl group and benzamide structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[cyclopropyl(methyl)sulfamoyl]-N-(4-methylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S2/c1-20(15-7-8-15)27(24,25)17-9-3-13(4-10-17)18(21)19-14-5-11-16(12-6-14)26(2,22)23/h3-6,9-12,15H,7-8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPPPXNWUQRCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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